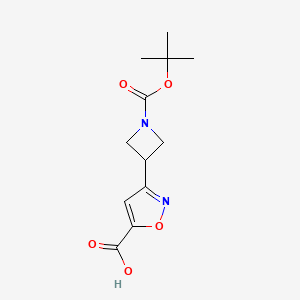

3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)isoxazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

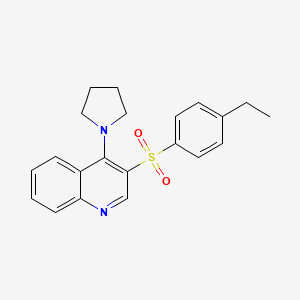

The compound of interest, 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)isoxazole-5-carboxylic acid, is a heterocyclic amino acid derivative that has been the subject of various synthetic studies. The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis, and its presence in the compound suggests its potential utility in the synthesis of peptides or as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of related compounds has been achieved through various methods. For instance, the synthesis of all four stereoisomers of a similar compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, was accomplished by adjusting reaction conditions to obtain either cis or trans acids, with optical resolution achieved via diastereomeric salt formation or chromatography on a chiral stationary phase . Another study describes a scalable synthesis of a stereoselective azabicyclo[3.1.0]hexane carboxylic acid, highlighting the importance of controlling the stereoselectivity of a cyclopropanation step . Additionally, a novel route to 5-substituted 3-isoxazolols was developed, which involved the cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids, demonstrating a byproduct-free synthesis .

Molecular Structure Analysis

Polymorphic transitions of a structurally similar compound were studied, revealing insights into the molecular and crystal structure changes due to grinding. The study showed that additional energy imparted during grinding could overcome energy barriers for nitrogen inversion and rotation of the oxazole ring, leading to a more stable polymorph with a lower energy conformation .

Chemical Reactions Analysis

The compound's reactivity has been explored in various contexts. For example, the synthesis of a related compound, methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, was achieved via [3+2] cycloaddition, and its structure was confirmed by detailed spectroscopic experiments . Another study involved the cycloaddition of oxazolidin-2-ones with electrophilic 2H-azirines, leading to aminoenones and aziridine derivatives upon acidic treatment . Furthermore, the activation of carboxylic acids as their active esters was accomplished using tert-butyl carbonates, which could be intermediates in reactions to form amides or peptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are inferred from the studies on related compounds. For instance, the polymorphic study suggests that the compound's crystal structure can be altered by mechanical forces such as grinding, which can affect its physical properties . The synthesis and reactivity studies imply that the compound is amenable to various chemical transformations, which could be leveraged to modify its chemical properties for specific applications .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocyclic Compounds

Research indicates that derivatives of 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)isoxazole-5-carboxylic acid are utilized in the synthesis of complex heterocyclic structures. For instance, the compound Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate was obtained through a [3+2] cycloaddition, demonstrating the versatility of these derivatives in constructing functionally diverse heterocycles (Dzedulionytė et al., 2021).

Enantioselective Synthesis

The compound has been implicated in the enantioselective synthesis of isoxazole-containing analogues of neuroexcitant glutamic acid. This process showcases the compound's role in producing enantiopure forms of biologically significant amino acids, which are crucial for developing pharmacological agents (Pajouhesh & Curry, 1998).

Development of Antibacterial Agents

A study on 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives demonstrated their potential as antibacterial agents. The synthesis and structure-activity relationship analysis of these derivatives revealed some compounds exhibiting significant antibacterial activities, highlighting the utility of this compound derivatives in developing new antimicrobial agents (Song et al., 2009).

Chemoselective Synthesis Techniques

The use of tert-butoxycarbonyl amino acid derivatives in chemoselective synthesis techniques has been explored, indicating their importance in synthesizing dipeptide analogs and other complex organic molecules. These methodologies provide a pathway for creating diverse bioactive molecules with potential therapeutic applications (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Safety and Hazards

The safety information available indicates that TBCO-I may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Wirkmechanismus

Target of action

Compounds with similar structures have been used in the development of protein degradation agents .

Mode of action

The exact mode of action is not known. The compound contains an isoxazole ring and an azetidine ring, which could potentially interact with biological targets. The tert-Butoxycarbonyl (Boc) group is a common protecting group in organic chemistry, often used to protect carboxylic acids.

Action environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The Boc group in the compound could potentially affect its stability.

Eigenschaften

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)18-11(17)14-5-7(6-14)8-4-9(10(15)16)19-13-8/h4,7H,5-6H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVVPIFCCSNEDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NOC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2533079.png)

![Furan-3-yl-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2533081.png)

![3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2533082.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2533083.png)

![4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2533088.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2533089.png)

![N-[(3Ar,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-2-chloroacetamide](/img/structure/B2533091.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2533096.png)